Clobenpropit (dihydrobromide)

Histamine H3 receptor Radioligand binding Species pharmacology

Clobenpropit dihydrobromide (VUF 9153) is the gold-standard tool for cross-species H3 receptor research. Unlike thioperamide (14.5-fold species affinity variation), clobenpropit maintains sub-nanomolar Ki at rat (0.4 nM) and human (0.6 nM) H3 receptors. Its unique dual-activity—potent H3 antagonism/inverse agonism (pA2=9.93) plus H4 partial agonism (EC50=3nM, structurally validated by cryo-EM)—enables dissection of convergent histaminergic signaling. Dihydrobromide salt ensures aqueous solubility to 100 mM for reliable in vivo dosing. Also antagonizes NMDA receptors (IC50 1–14 µM) for neuroprotection studies. Choose for translational validity.

Molecular Formula C14H18BrClN4S
Molecular Weight 389.7 g/mol
CAS No. 145231-35-2
Cat. No. B176934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobenpropit (dihydrobromide)
CAS145231-35-2
Synonymsclobenpropit
S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea
VUF 9153
VUF-9153
Molecular FormulaC14H18BrClN4S
Molecular Weight389.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br
InChIInChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H
InChIKeyBTJYVFMWEOCDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Clobenpropit (dihydrobromide) CAS 145231-35-2: Potent Histamine H3 Receptor Antagonist for CNS and Immunological Research


Clobenpropit dihydrobromide (VUF 9153) is a synthetic isothiourea derivative that functions as an extremely potent competitive antagonist/inverse agonist at the histamine H3 receptor (pA2 = 9.93) [1]. It also exhibits partial agonist activity at the histamine H4 receptor (EC50 = 3 nM for eosinophil shape change) [2] and antagonizes NMDA receptors (IC50 1–14 µM) [3]. The dihydrobromide salt form confers enhanced aqueous solubility (up to 100 mM in water) compared to the free base, facilitating formulation for in vivo studies .

Why Clobenpropit (dihydrobromide) Cannot Be Substituted with Generic H3 Antagonists in Critical Research Models


Despite the availability of multiple histamine H3 receptor antagonists, clobenpropit dihydrobromide possesses a unique combination of exceptional H3 receptor affinity (pA2 = 9.93, Ki = 0.17 nM) [1], dual H4 receptor partial agonism with defined structural pharmacology [2], and consistent potency across rat and human orthologs—a property not shared by widely used comparators such as thioperamide [3]. Substitution with alternative H3 antagonists can introduce significant variability in experimental outcomes due to differences in species-dependent pharmacology, brain penetration kinetics, off-target receptor engagement, and salt-form solubility, directly impacting the reproducibility and translational validity of neuroscience and immunology studies.

Clobenpropit (dihydrobromide) Evidence Guide: Head-to-Head Quantitative Differentiation vs. Thioperamide and Ciproxifan


Clobenpropit vs. Thioperamide: Superior H3 Receptor Affinity and Consistent Species-Independent Potency

Clobenpropit exhibits sub-nanomolar affinity for both rat and human recombinant H3 receptors with high consistency (Ki = 0.4 nM and 0.6 nM, respectively), whereas thioperamide shows a marked 14.5-fold species difference in affinity (Ki = 4 nM rat vs. 58 nM human) [1]. This species-independent pharmacology of clobenpropit is critical for translational research where cross-species data consistency is required.

Histamine H3 receptor Radioligand binding Species pharmacology Receptor occupancy

Clobenpropit Displays Distinct In Vivo Brain Penetration and Efficacy Profile Compared to Thioperamide

Ex vivo receptor occupancy studies demonstrate that thioperamide penetrates the blood-brain barrier more efficiently than clobenpropit following subcutaneous administration (IC₃₀ = 1.0 mg/kg vs. 18 mg/kg in rat cortex), yet paradoxically clobenpropit exhibits superior efficacy in certain CNS paradigms at 10-fold lower doses [1][2]. This profile renders clobenpropit uniquely suitable for studies requiring sustained central target engagement with minimized peripheral dosing burden.

Blood-brain barrier Ex vivo receptor occupancy In vivo pharmacology CNS drug delivery

Clobenpropit as Dual H3 Antagonist / H4 Partial Agonist with Defined Structural Pharmacology

Clobenpropit dihydrobromide functions as a partial agonist at the histamine H4 receptor (EC₅₀ = 3 nM for eosinophil shape change; H4R pKi = 7.9), a property structurally validated by cryo-EM studies showing that clobenpropit occupies the full orthosteric pocket of H4R, in contrast to endogenous histamine which only partially fills the binding cavity [1][2]. Unlike pure H3 antagonists, clobenpropit uniquely recruits β-arrestin to H4R in a concentration-dependent manner and exhibits biased signaling at the H4R-Gi protein interface [3].

H4 receptor Partial agonism Cryo-EM structure Signal bias Immunopharmacology

Clobenpropit vs. Ciproxifan and Thioperamide: Differential In Vivo Dose-Response Profile in Behavioral Pharmacology

In a mouse dipsogenia model, clobenpropit, ciproxifan, and thioperamide all attenuated (R)-α-methylhistamine-induced drinking dose-dependently, but with distinct potency ranges and efficacy profiles. Ciproxifan was active at doses as low as 0.001 µmol/kg, thioperamide at 0.01 µmol/kg, and clobenpropit at 0.1 µmol/kg, each achieving complete response blockade at the highest tested doses [1]. This 100-fold difference in minimum effective dose between clobenpropit and ciproxifan reflects their differential brain penetration kinetics and intrinsic efficacy.

Behavioral pharmacology Dipsogenia model Dose-response In vivo efficacy

Clobenpropit Exhibits Broader Polypharmacology: NMDA Receptor Antagonism and Adrenergic/Serotonergic Off-Target Binding

Unlike thioperamide and ciproxifan which are relatively selective H3 antagonists, clobenpropit dihydrobromide displays a broader polypharmacological profile including competitive antagonism at NMDA receptors (IC₅₀ = 1–14 µM depending on subunit composition) [1] and moderate affinity for serotonin 5-HT₃ receptors (Ki = 7.4 nM) and α₂A/α₂C adrenoceptors (Ki = 17.4/7.8 nM) . This expanded target profile must be carefully considered in experimental design but may offer unique advantages for certain neuropsychiatric research applications.

Polypharmacology NMDA receptor Off-target profiling CNS receptor panel

Clobenpropit Dihydrobromide Salt Provides Enhanced Aqueous Solubility vs. Free Base Form

The dihydrobromide salt form of clobenpropit (CAS 145231-35-2) demonstrates substantially improved aqueous solubility compared to the free base, with reported solubility of up to 100 mM in water and 30 mg/mL in DMSO . This enhanced solubility directly facilitates preparation of aqueous dosing solutions for in vivo studies without requiring co-solvents or complex formulation vehicles, reducing potential vehicle-related experimental confounds.

Formulation Solubility In vivo dosing Stability

Clobenpropit (dihydrobromide): Recommended Research Applications Based on Differentiated Pharmacology


Translational CNS Studies Requiring Consistent Rodent-to-Human H3 Receptor Pharmacology

Use clobenpropit dihydrobromide when your experimental paradigm requires cross-species validation of H3 receptor-mediated effects. Unlike thioperamide, which shows 14.5-fold species-dependent affinity variation (Ki = 4 nM rat vs. 58 nM human), clobenpropit maintains sub-nanomolar affinity in both species (Ki = 0.4 nM rat, 0.6 nM human), enabling direct translation of rodent findings to human receptor pharmacology [5]. The dihydrobromide salt form also facilitates aqueous dosing solutions up to 100 mM, simplifying in vivo administration protocols .

Immunopharmacology Studies Investigating H3-H4 Receptor Crosstalk in Immune Cell Function

Employ clobenpropit dihydrobromide as a dual-activity tool compound to probe the interplay between H3 receptor antagonism and H4 receptor partial agonism. Clobenpropit's H4R partial agonist activity (EC₅₀ = 3 nM in eosinophil shape change) and β-arrestin recruitment properties are structurally validated by cryo-EM and are not recapitulated by pure H3 antagonists such as thioperamide or ciproxifan [5]. This unique profile makes clobenpropit essential for studies in eosinophil biology, mast cell function, and neuroinflammation where both receptors contribute to disease pathology.

Behavioral Pharmacology Experiments Requiring Defined H3 Antagonist Dose-Response Ranges

Select clobenpropit dihydrobromide for in vivo behavioral studies where the desired dose range (0.1–30 µmol/kg) aligns with experimental requirements for combined H3/H4 pharmacology [5]. Researchers should note that ciproxifan provides 100-fold higher potency (minimum effective dose 0.001 µmol/kg) for pure H3 antagonism studies, while clobenpropit offers the advantage of H4 partial agonism with moderate in vivo potency. The compound's solubility profile (30 mg/mL in DMSO, 100 mM in water) supports reliable preparation of dosing solutions across this concentration range .

Neuroprotection and Excitotoxicity Research Leveraging H3-NMDA Receptor Interactions

Utilize clobenpropit dihydrobromide in studies examining the convergence of histaminergic and glutamatergic signaling, given its unique ability to simultaneously antagonize H3 receptors and NMDA receptors (IC₅₀ = 1–14 µM, subunit-dependent) [5]. Clobenpropit has demonstrated neuroprotective efficacy in cultured cortical neurons against NMDA-induced excitotoxicity via enhancement of GABA release through the cAMP/PKA pathway . This polypharmacology distinguishes clobenpropit from pure H3 antagonists and positions it as a valuable probe for investigating novel therapeutic strategies in stroke, traumatic brain injury, and neurodegenerative disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clobenpropit (dihydrobromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.